5-(tert-Butyl)-[1,1'-biphenyl]-2-amine 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773266
InChI: InChI=1S/C16H19N/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)N)C2=CC=CC=C2
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol

5-(tert-Butyl)-[1,1'-biphenyl]-2-amine

CAS No.:

Cat. No.: VC13773266

Molecular Formula: C16H19N

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butyl)-[1,1'-biphenyl]-2-amine -

Specification

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
IUPAC Name 4-tert-butyl-2-phenylaniline
Standard InChI InChI=1S/C16H19N/c1-16(2,3)13-9-10-15(17)14(11-13)12-7-5-4-6-8-12/h4-11H,17H2,1-3H3
Standard InChI Key BAGPVLYGSZKWDX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)N)C2=CC=CC=C2
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)N)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Analysis

The molecular formula of 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine is C₁₆H₁₉N, corresponding to a biphenyl backbone with a tert-butyl (-C(CH₃)₃) group at the 5-position and an amine (-NH₂) group at the 2-position . The IUPAC name explicitly denotes this substitution pattern, ensuring unambiguous identification. The tert-butyl group introduces significant steric hindrance, which can influence reactivity and intermolecular interactions, while the amine group provides a site for functionalization via alkylation, acylation, or coordination chemistry .

Synthesis and Manufacturing

Reported Synthetic Routes

While no direct synthesis protocols for 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine are disclosed in the literature, related methodologies suggest feasible pathways. A plausible route involves:

  • Suzuki-Miyaura Coupling: Reacting 2-nitro-5-(tert-butyl)biphenyl with a boronic acid derivative to form the biphenyl scaffold, followed by nitro group reduction .

  • Buchwald-Hartwig Amination: Introducing the amine group via palladium-catalyzed coupling of a brominated biphenyl precursor with ammonia or an amine source .

The tert-butyl group could be introduced early via Friedel-Crafts alkylation or through the use of pre-functionalized starting materials, as seen in the synthesis of 2,4-di-tert-butyl-5-aminophenol .

Industrial-Scale Production

Reagentia lists the compound in quantities up to 25g, priced at €734.01 per 25g package, indicating small-scale production tailored to research needs . The absence of bulk pricing suggests limited demand for industrial applications, though this may evolve with emerging uses.

Physicochemical Properties

Physical Properties

PropertyValue/DescriptionSource
Molecular Weight225.33 g/mol
Melting PointNot reported
SolubilityLikely low in water; soluble in organic solvents (e.g., DCM, THF)Inferred
StabilityStable under inert conditions; amine may oxidize over time

The tert-butyl group enhances lipophilicity, rendering the compound insoluble in aqueous media but soluble in toluene, dichloromethane, or tetrahydrofuran . Stability data are lacking, but analogous aromatic amines require storage under argon to prevent oxidation .

Chemical Reactivity

The primary amine group enables reactions typical of anilines:

  • Acylation: Formation of amides with acyl chlorides .

  • Diazotization: Generation of diazonium salts for coupling reactions .

  • Coordination Chemistry: Binding to metal centers in catalysis or materials science .

Steric hindrance from the tert-butyl group may slow electrophilic substitution at the 4-position of the amine-bearing ring, directing reactivity to less hindered sites .

Applications and Research Utility

Pharmaceutical Intermediates

While no direct biological data exist, structurally similar tert-butyl-substituted amines serve as intermediates in anticancer agents. For instance, tert-butyl esters of glutamic acid analogs inhibit glutaminolysis in cancer cells . The biphenyl scaffold is prevalent in kinase inhibitors, suggesting potential for drug discovery .

Materials Science

The planar biphenyl system and bulky tert-butyl group could stabilize conjugated polymers or liquid crystals. Analogous compounds like 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) are used as optical brighteners, hinting at applications in fluorescence-based materials .

QuantityPrice (€, excl. VAT)Catalog Number
1g166.87R01XCQJ,1g
5g327.77R01XCQJ,5g
10g497.62R01XCQJ,10g
25g734.01R01XCQJ,25g

Data sourced from Reagentia . Pricing scales sublinearly, reflecting economies of scale in synthesis.

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields .

  • Biological Screening: Evaluating antimicrobial or anticancer activity given the prevalence of biphenyl motifs in drug design .

  • Materials Characterization: Investigating photophysical properties for optoelectronic applications .

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